Tert-butyl 3-(piperidin-4-yloxy)propanoate
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Overview
Description
Tert-butyl 3-(piperidin-4-yloxy)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a piperidine ring, and a propanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-4-yloxy)propanoate typically involves the esterification of 3-(piperidin-4-yloxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(piperidin-4-yloxy)propanoate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: 3-(piperidin-4-yloxy)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3-(piperidin-4-yloxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of esters with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: Its piperidine moiety is a common feature in many pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperidin-4-yloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The ester linkage may also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
- Tert-butyl 3-(piperidin-4-yl)propanoate
- Tert-butyl 3-(piperidin-4-yloxy)butanoate
- Tert-butyl 3-(piperidin-4-yloxy)acetate
Comparison: Tert-butyl 3-(piperidin-4-yloxy)propanoate is unique due to its specific ester linkage and the presence of a piperidine ring. Compared to similar compounds, it offers distinct reactivity and biological activity profiles. For instance, the propanoate ester may exhibit different hydrolysis rates and metabolic pathways compared to butanoate or acetate esters .
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)6-9-15-10-4-7-13-8-5-10/h10,13H,4-9H2,1-3H3 |
InChI Key |
AYVGGDDBFOMAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOC1CCNCC1 |
Origin of Product |
United States |
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